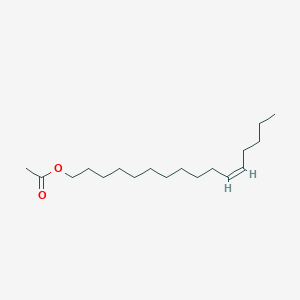

(Z)-11-Hexadecenyl acetate

説明

Historical Context of Pheromone Identification and Research Methodologies

The journey to understanding chemical communication in insects began with the landmark identification of bombykol, the sex pheromone of the silkworm moth Bombyx mori, in 1959. nih.govnih.gov This pioneering work laid the foundation for the field of pheromone chemistry. Early research was fraught with challenges, requiring vast quantities of insects to extract minuscule amounts of the active compounds. cambridge.org For instance, the identification of the first ant trail pheromone required 3.7 kg of ants. cambridge.org

Over the decades, technological advancements have revolutionized the identification process. The development of highly sensitive analytical techniques, such as gas chromatography (GC), mass spectrometry (MS), and electroantennography (EAG), has been pivotal. cambridge.orgresearchgate.netnih.gov Gas chromatography coupled with an electroantennogram detector (GC-EAD) allows researchers to identify which compounds in a complex mixture elicit a physiological response in an insect's antenna. cambridge.orgresearchgate.netmdpi.com This is often followed by GC-MS to determine the precise chemical structure. researchgate.netoup.com More recently, nuclear magnetic resonance (NMR) spectroscopy has enabled the complete structural determination of pheromones from microgram-scale samples. cambridge.org

Significance of (Z)-11-Hexadecenyl Acetate (B1210297) as a Pheromonal Compound

(Z)-11-Hexadecenyl acetate is a primary or secondary component of the sex pheromone blend for a multitude of lepidopteran species. semanticscholar.orgbioone.org Its presence and the specific ratio in which it is mixed with other compounds are often critical for species-specific mate recognition, thereby preventing interspecies hybridization and playing a vital role in reproductive isolation. researchgate.net

The compound's significance extends to practical applications in agriculture. Synthetic versions of this compound and other pheromone components are widely used in integrated pest management (IPM) strategies. These strategies include monitoring pest populations with pheromone-baited traps, mass trapping to reduce pest numbers, and mating disruption, where a high concentration of synthetic pheromone is released to confuse males and prevent them from finding females. nih.govslideshare.nettandfonline.com

Overview of Lepidopteran Pheromone Systems Featuring this compound

This compound is a component of the sex pheromone blend for numerous lepidopteran species across various families. The specific blend of compounds is highly species-specific. For example, in the diamondback moth, Plutella xylostella, the sex pheromone is a blend of (Z)-11-hexadecenal, this compound, and (Z)-11-hexadecenol. nih.govjst.go.jpphytojournal.comscielo.edu.uyscispace.com The pink stem borer, Sesamia inferens, utilizes a blend of this compound and (Z)-11-hexadecenol. oup.combioone.org

The following table provides a non-exhaustive list of lepidopteran species that utilize this compound in their pheromone systems:

| Family | Species | Common Name | Role of this compound |

| Crambidae | Cnaphalocrocis medinalis | Rice Leaf Folder | Attractant. phytojournal.com |

| Crambidae | Trichophysetis cretacea | - | Probable sex pheromone component. oup.combioone.org |

| Noctuidae | Mythimna separata | Northern Armyworm | Pheromone component. phytojournal.comnih.gov |

| Noctuidae | Tmetolophota atristriga | Pink Grass Worm | Pheromone. pherobase.com |

| Plutellidae | Plutella xylostella | Diamondback Moth | Sex pheromone component. nih.govjst.go.jpphytojournal.comscielo.edu.uyscispace.com |

| Pyralidae | Dioryctria amatella | Southern Pine Coneworm | Sex pheromone component. oup.com |

| Tortricidae | Leucinodes orbonalis | Brinjal Fruit and Shoot Borer | Pheromone component. phytojournal.com |

The biosynthesis of this compound and other Type I pheromones, which are typically C10-C18 unsaturated aldehydes, alcohols, and acetates, originates from fatty acid metabolism. nih.govbiorxiv.org Specific enzymes, including desaturases and reductases, are responsible for creating the characteristic double bonds and functional groups of these pheromone components. semanticscholar.orgresearchgate.netbiorxiv.org

Interdisciplinary Nature of this compound Research

The study of this compound is inherently interdisciplinary, drawing on expertise from several scientific fields. dntb.gov.ua

Chemistry: Analytical chemists are essential for the isolation, identification, and synthesis of pheromone components. cambridge.orgscielo.edu.uy They develop and utilize sophisticated techniques to work with the minute quantities of these compounds produced by insects.

Biology: Entomologists and behavioral ecologists study the role of pheromones in insect behavior, such as mate finding, courtship, and aggregation. slideshare.netentomoljournal.com They conduct field trials to test the effectiveness of synthetic pheromones. oup.comkyushu-u.ac.jp

Genetics and Molecular Biology: Researchers in these fields investigate the genetic basis of pheromone production and reception. researchgate.netnih.gov This includes identifying the genes that code for the enzymes involved in pheromone biosynthesis and the receptors in the insect's antennae that detect these chemical signals. semanticscholar.orgnih.govbiorxiv.org

Neurophysiology: This field explores how the insect's nervous system processes pheromone signals. Techniques like single sensillum recording (SSR) are used to study the response of individual olfactory receptor neurons to specific pheromone components. nih.govresearchgate.net

This collaborative approach has been instrumental in advancing our understanding of chemical communication in the natural world and in developing innovative and environmentally sound pest management strategies. dntb.gov.uaimrpress.com

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| (Z)-11-Hexadecenal |

| (Z)-11-Hexadecen-1-ol |

| (Z)-9-Hexadecenal |

| Bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol) |

| (Z)-13-Octadecenyl acetate |

| Hexadecanal |

| (Z)-9-Octadecenal |

| Dodecyl acetate |

| Tetradecyl acetate |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(Z)-hexadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXLQSCEOHKTF-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035730 | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34010-21-4 | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34010-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hexadecenyl acetate, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034010214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hexadecen-1-ol, 1-acetate, (11Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-11-Hexadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-11-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-HEXADECENYL ACETATE, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TVB86A4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Z 11 Hexadecenyl Acetate

Elucidation of Biosynthetic Precursors and Intermediates

The journey to synthesize (Z)-11-hexadecenyl acetate (B1210297) begins with common fatty acids, which undergo a series of enzymatic modifications. Understanding the initial building blocks and the subsequent intermediate molecules is crucial to deciphering the entire biosynthetic pathway.

Role of Hexadecanoic Acid and Octadecanoic Acid in Pathway Initiation

The biosynthesis of (Z)-11-hexadecenyl acetate is primarily initiated from hexadecanoic acid (palmitic acid). nih.govslu.seslu.se This 16-carbon saturated fatty acid serves as the direct precursor in many moth species. nih.govslu.se Through a process of desaturation, the double bond at the 11th position is introduced, forming the characteristic (Z)-11-hexadecenoic acid.

In some instances, octadecanoic acid (stearic acid), an 18-carbon saturated fatty acid, can also contribute to the biosynthesis of pheromone components. slu.sescience.gov For example, in the moth species Heliothis subflexa, octadecanoic acid is utilized to produce minor pheromone components. slu.sescience.gov This involves a ∆11 desaturation followed by a round of chain-shortening to yield 16-carbon intermediates that can then be further modified. slu.se This demonstrates a degree of flexibility in the initial steps of the biosynthetic pathway, allowing for the production of a diverse array of pheromone compounds from common fatty acid pools.

Identification of Monoenyl Acid Esters as Intermediates

Following the initial desaturation of the saturated fatty acid precursors, a series of monoenyl acid esters are formed as key intermediates. The primary intermediate in the synthesis of this compound is (Z)-11-hexadecenoic acid. lu.seresearchgate.net This intermediate can then undergo further modifications, including chain shortening, to produce a variety of other pheromone components.

For instance, the β-oxidation of the (Z)-11-hexadecenyl intermediate can lead to the formation of shorter-chain monoenyl compounds such as (Z)-9-tetradecenyl acetate and (Z)-5-decenyl acetate. nih.govfrontiersin.org Isotope-labeling experiments have been instrumental in confirming the role of these monoenyl intermediates. When deuterium-labeled fatty acids are introduced, the label is incorporated into the final pheromone components, providing direct evidence of the biosynthetic sequence. nih.govresearchgate.net The identification of these intermediates has been crucial in piecing together the complex puzzle of pheromone biosynthesis.

Enzymatic Mechanisms and Genetic Regulation of this compound Production

The conversion of fatty acid precursors into the final pheromone product is orchestrated by a suite of specific enzymes. The activity and regulation of these enzymes are key determinants of the final pheromone blend produced by a particular species.

Delta-11 Desaturase Activity and Specificity

The introduction of the double bond at the 11th position is a critical step in the biosynthesis of this compound and is catalyzed by a Delta-11 desaturase enzyme. nih.govslu.seslu.se This enzyme exhibits remarkable specificity for both the position of the double bond and the stereochemistry, predominantly producing the (Z) isomer. scielo.edu.uy

Studies have shown that this desaturase is often the only active desaturase in the pheromone glands of many moth species, highlighting its central role in determining the final pheromone structure. slu.sescience.gov The gene encoding for this enzyme has been identified and characterized in several moth species, providing insights into its evolution and regulation. nih.gov For example, in the beet armyworm, Spodoptera exigua, a pheromone gland-specific desaturase, SexiDes5, has been shown to utilize palmitic acid to produce (Z)-11-hexadecenoic acid. nih.gov

Fatty Acyl Reductase Involvement in Pheromone Biosynthesis

Once the correct unsaturated fatty acyl precursor, (Z)-11-hexadecenoic acid, is formed, it must be converted to the corresponding alcohol, (Z)-11-hexadecenol. This reduction is carried out by a fatty acyl reductase (FAR) . nih.gov These enzymes are crucial for the production of alcohol and aldehyde pheromone components.

The characterization of FARs from various moth species has revealed their role in reducing fatty acyl precursors to their corresponding alcohols. lu.se For example, the fatty acyl reductase CsupFAR2 from the rice stem borer, Chilo suppressalis, has been shown to transform fatty acid precursors into their corresponding alcohols. nih.gov The subsequent oxidation of this alcohol can lead to the formation of (Z)-11-hexadecenal, another common pheromone component. scielo.edu.uy

Acetyltransferase Activity and Challenges in Identification

The final step in the biosynthesis of this compound is the acetylation of the fatty alcohol precursor, (Z)-11-hexadecenol. This reaction is catalyzed by an acetyltransferase . scielo.edu.uyresearchgate.net This enzyme transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the fatty alcohol.

While the chemical transformation is well understood, the specific acetyltransferases involved in pheromone biosynthesis have been challenging to identify and characterize. researchgate.net However, the successful synthesis of this compound in heterologous systems, such as genetically modified plants, has been achieved by introducing a yeast acetyltransferase gene, demonstrating the feasibility of this final step. nih.gov Further research is needed to isolate and characterize the native acetyltransferases from moth pheromone glands to fully understand the regulation of this final biosynthetic step.

Comparative Biosynthetic Pathways Across Lepidopteran Species

The production of this compound is not a uniform process across all moth species. Evolutionary pressures have led to divergences in the biosynthetic machinery, resulting in species-specific pheromone blends that are critical for reproductive isolation.

Divergence in Pheromone Production Between Closely Related Species (e.g., Heliothis subflexa and Heliothis virescens)

The closely related noctuid moths, Heliothis subflexa and Heliothis virescens, provide a compelling example of how pheromone biosynthesis can diverge. Both species utilize (Z)-11-hexadecenal as a major component of their sex pheromone, which is produced through the Δ11 desaturation of hexadecanoic acid. slu.sescience.gov However, the production of minor components, including this compound, differs significantly.

Heliothis subflexa produces this compound, along with other acetates like (Z)-7-hexadecenyl acetate and (Z)-9-hexadecenyl acetate, which are notably absent in the pheromone glands of H. virescens. psu.eduuva.nl Research indicates that H. subflexa utilizes a Δ11 desaturase that can act on both 16-carbon and 18-carbon fatty acids. The 16-carbon fatty acid pathway leads to the production of (Z)-11-hexadecenal, (Z)-11-hexadecenol, and this compound. slu.se In contrast, the 18-carbon fatty acid is used to biosynthesize other minor components like (Z)-9-hexadecenal. slu.sescience.gov

On the other hand, Heliothis virescens primarily uses a 16-carbon fatty acid to produce its pheromone components, which include (Z)-11-hexadecenal and (Z)-9-tetradecenal. slu.sescience.gov The presence of this compound in H. subflexa is a key factor in reproductive isolation, as it acts as an antagonist to H. virescens males, preventing interspecific mating. karger.comscispace.com This divergence in biosynthetic pathways highlights the evolutionary significance of subtle changes in enzyme function and substrate utilization in the creation of species-specific communication signals.

Table 1: Pheromone Component Divergence in Heliothis Species

| Compound | Heliothis subflexa | Heliothis virescens |

| (Z)-11-Hexadecenal | Major | Major |

| This compound | Present | Absent |

| (Z)-9-Hexadecenal | Present | Trace amounts |

| (Z)-9-Tetradecenal | Generally absent | Present |

| (Z)-7-Hexadecenyl acetate | Present | Absent |

| (Z)-9-Hexadecenyl acetate | Present | Absent |

Unique Biosynthetic Routes in Specific Moth Genera (e.g., Plusia festucae)

The moth Plusia festucae presents a unique case in the biosynthesis of its sex pheromone, which is primarily composed of ω7-unsaturated components like (Z)-5-dodecenyl acetate and (Z)-7-tetradecenyl acetate, rather than the more common ω5-unsaturated compounds. frontiersin.orgnih.gov While this compound is not a primary pheromone component for this species, the study of its fatty acid precursors provides insight into the underlying enzymatic machinery.

In the pheromone glands of P. festucae, researchers have identified methyl esters of (Z)-9-hexadecenoate and (Z)-11-hexadecenoate. frontiersin.orgnih.gov The presence of these compounds suggests the activity of desaturases that can introduce double bonds at different positions. The Δ11-desaturation of a C16 fatty acid would produce a (Z)-11-hexadecenyl intermediate, which through subsequent chain shortening (β-oxidation), could lead to the formation of various pheromone components. frontiersin.orgnih.gov The prevalence of ω7-unsaturated fatty acids in P. festucae points towards a desaturase system with a preference for introducing a double bond at the ω7 position, a departure from the more common Δ11 desaturases found in many other Lepidopteran species. researchgate.net This highlights the diversity of biosynthetic strategies employed by different moth genera to achieve chemical specificity in their communication systems.

Environmental and Internal Factors Influencing Biosynthesis

The production of this compound is not static but is influenced by a variety of both internal and external factors. These factors can modulate the quantity and composition of the pheromone blend, thereby affecting an individual's reproductive fitness.

One significant internal factor is the nutritional state of the female moth. Studies have suggested a correlation between a female's condition and the composition of her pheromone signal. uva.nl For instance, in H. subflexa, higher relative amounts of this compound have been associated with increased fecundity and fertility, but also with a reduced lifespan in smaller females, suggesting a trade-off between reproductive investment and survival. uva.nl

The presence of other species in the environment can also exert a strong influence. In areas where H. subflexa and H. virescens co-occur, H. subflexa females tend to produce higher levels of acetates in their pheromone blend. uva.nl This is likely a strategy to enhance reproductive isolation by repelling H. virescens males. uva.nl Furthermore, the presence of odors from the heterospecific H. virescens has been shown to induce phenotypic plasticity in the pheromone composition of H. subflexa females. scispace.com

Hormonal regulation, particularly by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), is a critical internal factor that controls the timing and rate of pheromone production. psu.edu PBAN can be used to stimulate pheromone production, allowing for the determination of a female's innate pheromone phenotype, even in mated females. psu.edu

The biosynthesis of this compound is a finely tuned process involving a cascade of enzymatic reactions, including desaturation, fatty acyl reduction, and acetylation. acs.orgnih.gov The expression and activity of the enzymes involved, such as desaturases, reductases, and acetyltransferases, are key control points that can be influenced by the aforementioned internal and external factors. acs.orgnih.gov

Ecological Roles and Behavioral Entomology of Z 11 Hexadecenyl Acetate

Sex Pheromone Communication in Lepidoptera

In the intricate world of moth communication, (Z)-11-Hexadecenyl acetate (B1210297) is a key player in ensuring reproductive success. It is a component of the complex pheromone blends released by females to attract conspecific males, often from a distance. The specificity of these chemical signals is vital for preventing interspecies mating.

Primary and Minor Component Status in Species-Specific Blends

The role of (Z)-11-Hexadecenyl acetate in a species' pheromone blend can vary from being a primary, most abundant component to a minor, yet essential, synergistic or antagonistic compound. This variability is a cornerstone of species recognition and reproductive isolation.

For instance, in the diamondback moth, Plutella xylostella, this compound is a major component of the female's sex pheromone, working in concert with (Z)-11-hexadecenal and (Z)-11-hexadecenol. scielo.edu.uyscielo.edu.uy Studies have shown that blends where this compound is the main component are significantly more attractive to males. scielo.edu.uy Similarly, it is a key component in the sex attractant blend for the southern pine coneworm, Dioryctria amatella, alongside a pentaene. researchgate.net In the black cutworm moth, Agrotis ipsilon, this compound is considered the third pheromone component, with its abundance relative to other components varying geographically. oup.com For example, in Egyptian and French populations, it is the most abundant component. oup.com

In other species, this compound acts as a minor component that modulates the activity of the primary pheromones. In the yellow rice stem borer, Scirpophaga incertulas, the addition of this compound to the standard two-component pheromone lure significantly improved the capture of male moths. elsevierpure.comkyushu-u.ac.jpresearchgate.net This suggests it may be a minor but important component of this species' natural pheromone blend. kyushu-u.ac.jp For two sibling species of the dingy cutworm, Feltia jaculifera, this compound is a principal component in one species (species B), while being a minor component in the other (species A), highlighting its role in species differentiation. nih.gov

The following table summarizes the status of this compound in the pheromone blends of various Lepidoptera species.

| Species | Family | Role of this compound | Other Key Components |

| Plutella xylostella (Diamondback Moth) | Plutellidae | Major | (Z)-11-Hexadecenal, (Z)-11-Hexadecenol scielo.edu.uyscielo.edu.uy |

| Agrotis ipsilon (Black Cutworm) | Noctuidae | Varies (Major in some populations) | (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate oup.com |

| Dioryctria amatella (Southern Pine Coneworm) | Pyralidae | Major | (3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene researchgate.net |

| Feltia jaculifera (Dingy Cutworm, Species B) | Noctuidae | Major | (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate nih.gov |

| Trichophysetis cretacea (Jasmine Bud Borer) | Crambidae | Essential | (Z)-11-Hexadecenal, (Z)-11-Hexadecenol bioone.org |

| Scirpophaga incertulas (Yellow Rice Stem Borer) | Pyralidae | Minor (Enhancer) | (Z)-9-Hexadecenal, (Z)-11-Hexadecenal elsevierpure.comkyushu-u.ac.jp |

| Helicoverpa assulta | Noctuidae | Agonist | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal nih.govnih.gov |

| Heliothis subflexa | Noctuidae | Agonist (Enhancer) | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal, (Z)-11-Hexadecenol nih.govuva.nl |

Role in Mate Location and Courtship Behavior

This compound is instrumental in guiding male moths towards a potential mate. The release of this compound as part of a pheromone blend initiates a characteristic upwind flight in males, a behavior crucial for locating the pheromone source, which is typically a calling female. researchgate.net The precise ratio of this compound to other components in the blend is often critical for eliciting the full sequence of mating behaviors, from long-range attraction to close-range courtship and landing. bioone.orgjst.go.jp

In the diamondback moth, the responsiveness of males is dependent on the ratio and concentration of this compound and (Z)-11-hexadecenal. jst.go.jp Similarly, for the jasmine bud borer, Trichophysetis cretacea, all three components, including this compound, are necessary to attract males, and the ratio is critical. bioone.org For the moth Heliothis subflexa, this compound not only enhances the attraction of conspecific males but also plays a role in reproductive isolation. uva.nl

Interspecific and Intraspecific Olfactory and Behavioral Responses

The chemical specificity of pheromone blends, including the presence and ratio of this compound, is a key mechanism for reproductive isolation between closely related species. In some cases, this compound can act as an agonist for one species while being an antagonist for another, preventing cross-attraction.

A notable example is the relationship between the sympatric sister species Helicoverpa armigera and Helicoverpa assulta. nih.govnih.gov For H. assulta, this compound acts as an agonist, enhancing the attractive power of the primary pheromone components. nih.govnih.gov Conversely, for H. armigera, it acts as a behavioral antagonist. nih.gov This demonstrates a clear role in maintaining species boundaries.

Similarly, in the case of Heliothis subflexa and the closely related Heliothis virescens, this compound has a dual function. uva.nl It enhances the attraction of H. subflexa males while simultaneously inhibiting the attraction of H. virescens males, a species in which this compound is not a part of the pheromone blend. nih.govuva.nlnih.gov This antagonistic effect on H. virescens is a powerful mechanism of reproductive isolation. nih.govnih.gov

Behavioral Responses to this compound

The perception of this compound by male moths triggers a cascade of well-defined behaviors. These responses are crucial for successful reproduction and can be either positive (agonistic) or negative (antagonistic), depending on the species and the chemical context.

Upwind Flight and Source Contact

Upon detection of a pheromone plume containing this compound in an appropriate blend, male moths of many species initiate a programmed upwind flight. This involves flying against the wind in a characteristic zigzag pattern, which allows them to stay within the narrow odor plume and navigate towards its source. researchgate.net This behavior is a classic example of chemotaxis in insects.

In wind tunnel experiments with Mythimna unipuncta, the addition of (Z)-9-hexadecenyl acetate to this compound significantly increased the proportion of males exhibiting upwind flight compared to the major component alone. researchgate.net For the European corn borer, Ostrinia nubilalis, specific blends containing isomers of tetradecenyl acetate elicit upwind flight and contact with the pheromone source. researchgate.net The disruption of this upwind flight is a key strategy in pest management using pheromones.

Agonistic and Antagonistic Behavioral Effects

The behavioral effect of this compound is highly context-dependent. It can be agonistic, meaning it promotes or enhances a behavioral response, or antagonistic, where it inhibits or disrupts a response.

Agonistic Effects:

In species where this compound is a key pheromone component, it acts as an agonist, triggering the sequence of behaviors leading to mating. For example, in Helicoverpa assulta, it functions as an agonist, contributing to the attractiveness of the pheromone blend. nih.govnih.gov In the southern pine coneworm, Dioryctria amatella, the addition of a pentaene to this compound increased the catch of male moths, indicating an agonistic interaction. researchgate.net

Antagonistic Effects:

Conversely, for many species, this compound acts as a behavioral antagonist, often when it is a component of the pheromone of a closely related, sympatric species. This antagonism is a crucial mechanism for maintaining reproductive isolation.

In Helicoverpa zea, this compound is a strong behavioral antagonist. nih.govpsu.edu Specialized receptor neurons on the male antennae are sensitive to this compound, and their activation can arrest the upwind flight that would otherwise be triggered by the conspecific pheromone. nih.govpsu.edu This prevents males from being attracted to the pheromone blends of other heliothine species like H. subflexa. nih.gov Similarly, for Heliothis virescens, this compound is a known behavioral antagonist, and its presence in the pheromone of H. subflexa helps prevent interbreeding. nih.govnih.govpsu.edu The addition of (Z)-11-hexadecenal to the pheromone of Mythimna unipuncta, which contains this compound, significantly reduced the attraction of its males, demonstrating an antagonistic effect. nih.gov

The following table provides a summary of the agonistic and antagonistic effects of this compound on various Lepidoptera species.

| Species | Family | Behavioral Effect | Notes |

| Helicoverpa assulta | Noctuidae | Agonist | Enhances attraction to the primary pheromone components. nih.govnih.gov |

| Dioryctria amatella | Pyralidae | Agonist | Works in conjunction with other components to attract males. researchgate.net |

| Heliothis subflexa | Noctuidae | Agonist | Increases attraction of conspecific males. uva.nl |

| Helicoverpa armigera | Noctuidae | Antagonist | Inhibits attraction. nih.gov |

| Helicoverpa zea | Noctuidae | Antagonist | Arrests upwind flight towards pheromone sources containing this compound. nih.govpsu.edu |

| Heliothis virescens | Noctuidae | Antagonist | Prevents attraction to the pheromone of the related species H. subflexa. nih.govnih.govpsu.edu |

| Mythimna unipuncta | Noctuidae | Antagonized by other compounds | Attraction to its own pheromone containing this compound is reduced by (Z)-11-hexadecenal. nih.gov |

Synergistic Interactions with Other Pheromone Components and Plant Volatiles

The behavioral response of male moths to this compound is often not a solitary affair. Its effectiveness as a long-range attractant is frequently enhanced through synergistic interactions with other compounds, both those produced by the female moth and volatile chemicals released from host plants.

In the diamondback moth, Plutella xylostella, the primary pheromone components are (Z)-11-hexadecenal and this compound. nih.govjst.go.jp While a mixture of these two compounds is attractive to males, the addition of a third component, (Z)-11-hexadecen-1-ol, significantly enhances this attraction. nih.govjst.go.jp Field tests have demonstrated that a three-component blend of (Z)-11-hexadecenal, this compound, and (Z)-11-hexadecen-1-ol is more effective at trapping males than a two-component lure or virgin females. nih.govjst.go.jp For a Vietnamese strain of the diamondback moth, a 5:5:1 ratio of (Z)-11-hexadecenal, this compound, and (Z)-11-hexadecen-1-ol was found to be optimal. nih.gov Furthermore, the attractiveness of the pheromone blend can be augmented by plant volatiles. The combination of the sex pheromone with allyl isothiocyanate, a compound found in cruciferous host plants, significantly increased the number of male diamondback moths captured. nih.gov Similarly, a blend of the pheromone with host plant volatiles from Brassica oleracea, including (Z)-3-hexenyl acetate, (E)-2-hexenal, and (Z)-3-hexenol, resulted in a greater arrestment response in males than the pheromone alone. entomoljournal.comresearchgate.net

In the darksided cutworm, Euxoa messoria, this compound is a crucial pheromone component, with the primary blend consisting of (Z)-7- and (Z)-11-hexadecenyl acetates. The addition of (Z)-11-hexadecenol to this binary blend improves the attraction of males. nih.gov Interestingly, (Z)-11-hexadecenal, a compound not detected in female extracts, also has a synergistic effect on male attraction while simultaneously inhibiting the attraction of a non-target species. nih.gov

For the pink borer, Sesamia inferens, the two primary EAG-active compounds identified in female extracts are this compound and (Z)-11-hexadecen-1-ol. A 75:25 blend of these two compounds was found to be most attractive in field tests. jst.go.jp However, the addition of a potential minor component, (Z)-11-hexadecenal, showed neither synergistic nor inhibitory effects on trap catches. jst.go.jp

In the case of the leafminer Acrolepiopsis nagaimo, a binary blend of this compound and (Z)-11-hexadecenal is attractive to males. The addition of 1% to 5% of (Z)-11-hexadecen-1-ol to this blend significantly enhances male capture. tind.io

The interaction with plant volatiles is also evident in the corn earworm, Helicoverpa zea. The host plant, corn, releases high levels of (Z)-3-hexenyl acetate, and traps baited with the sex pheromone that includes this plant compound capture more male moths. entomoljournal.com

Inhibition of Responses to Pheromone by Analogues

The specificity of the olfactory response to this compound and its associated pheromone blend is crucial for effective mate location. This specificity can be disrupted by the presence of structurally similar compounds, known as analogues, which can inhibit the behavioral response of male moths.

In the cabbage armyworm, Mamestra brassicae, this compound is the main component of the sex pheromone. nih.govresearchgate.net A fluorinated analogue, (Z)-11-hexadecenyl trifluoromethyl ketone (Z11-16:TFMK), has been shown to inhibit the male response to the natural pheromone. nih.gov While Z11-16:TFMK itself is not behaviorally active and elicits a poor electroantennographic (EAG) response, its presence in the air significantly reduces the intensity of the male's behavioral activity and increases the latency of their activation in response to this compound. nih.gov This inhibition is reversible and also suppresses the EAG response to the primary pheromone component. nih.gov

Similarly, for the corn stalk borer, Sesamia nonagrioides, where this compound is the major pheromone component, Z11-16:TFMK acts as an inhibitor. researchgate.netnih.gov It significantly decreases the response of olfactory receptor neurons to the natural pheromone components. nih.gov This inhibitory effect is not species-specific, as Z11-16:TFMK also inhibits the olfactory receptor neuron responses of Spodoptera littoralis. nih.gov

For the red banded mango caterpillar, Deanolis sublimbalis, the pheromone is a blend of (Z)-11-hexadecenal and (3Z,6Z,9Z)-tricosatriene. The attractiveness of this blend is highly dependent on the isomeric purity of the aldehyde component, suggesting that the (E)-isomer of 11-hexadecenal acts as an inhibitor. nih.gov

In the lightbrown apple moth, Epiphyas postvittana, while this compound is not a primary component of its pheromone, this species provides a clear example of inhibition by a geometric isomer. The pheromone is primarily a blend of (E)-11-tetradecenyl acetate and (E,E)-9,11-tetradecadienyl acetate. nzpps.orgnzpps.org The Z-isomer, (Z)-11-tetradecenyl acetate, acts as a behavioral antagonist, with increasing percentages of this compound in lures leading to a decrease in male moth capture. nzpps.orgnzpps.org

The tobacco budworm, Heliothis virescens, utilizes a pheromone blend where (Z)-11-hexadecenal is the major component. Research has explored the inhibitory effects of various structurally related compounds. soton.ac.uk

Species Specificity and Reproductive Isolation Mechanisms

The precise composition of a pheromone blend, including the ratios of its components and the presence of minor compounds, plays a critical role in ensuring species-specific communication and preventing interbreeding between closely related species. This compound is often a key player in these intricate chemical conversations.

Blend Ratios and Their Impact on Species Recognition

The relative proportions of this compound and other pheromone components are often crucial for eliciting a behavioral response in the correct species.

In the fall armyworm, Spodoptera frugiperda, the sex pheromone is a blend that includes (Z)-9-tetradecenyl acetate, this compound, and (Z)-7-dodecenyl acetate. researchgate.netpmhe.in Studies in India have shown that a specific ternary blend with a ratio of 87:12.5:0.5, respectively, is highly effective in trapping male moths. pmhe.in This same ratio was also found to be effective in Brazil. pmhe.in

For the diamondback moth, Plutella xylostella, the two primary sex pheromone components are (Z)-11-hexadecenal and this compound. jst.go.jp The ratio of these two compounds is critical for male attraction. In laboratory and field tests, a 1:1 mixture was found to be highly attractive. jst.go.jpjst.go.jp However, the optimal ratio can vary, with mixtures ranging from 8:2 to 5:5 (acetate:aldehyde) being effective. jst.go.jp

In the case of the pink borer, Sesamia inferens, the pheromone consists of this compound and (Z)-11-hexadecen-1-ol. A 75:25 blend of these two compounds was found to be maximally attractive in field tests. jst.go.jp

The black cutworm moth, Agrotis ipsilon, utilizes a three-component pheromone blend of (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and this compound. oup.com Interestingly, the optimal ratio of these components varies geographically. In North American populations (Kentucky and Kansas), (Z)-7-dodecenyl acetate is the most abundant component, while in Palearctic populations (Egypt and France), this compound is the most abundant. oup.com In France, a 4:1:4 blend of (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and this compound was found to be most attractive to males. researchgate.net

For two closely related Heliothis species, H. assulta and H. armigera, different blend ratios of (Z)-9-hexadecenal and (Z)-11-hexadecenal are key to species recognition. H. assulta males are most attracted to a 95:5 blend, while H. armigera males prefer a 97:3 blend of (Z)-11-hexadecenal to (Z)-9-hexadecenal. frontiersin.org

The summerfruit tortrix moth, Adoxophyes orana, has a pheromone blend where the ratio of the main components, (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, varies among individual females from 3.5:1 to 11:1. nih.gov

Geographic Variation in Pheromone Blend Composition

The composition and ratios of pheromone blends containing this compound can vary significantly across different geographic populations of the same species. This variation can be an indicator of ongoing evolutionary divergence.

In the fall armyworm, Spodoptera frugiperda, which has two distinct strains (corn and rice), geographic variation in pheromone blends is more pronounced than strain-specific differences. researchgate.netplos.orgnih.govscispace.com While females from different populations in Mexico consistently release (Z)-9-tetradecenyl acetate, this compound, and (Z)-7-dodecenyl acetate, the ratios of these components vary. researchgate.net However, in field tests, males did not discriminate between local pheromone blends and those from other populations. researchgate.net

The black cutworm, Agrotis ipsilon, also exhibits significant geographic variation in its three-component pheromone blend. oup.com Populations from Kentucky and Kansas have (Z)-7-dodecenyl acetate as the most abundant component, whereas in Egyptian and French populations, this compound is the most abundant. oup.com Despite these differences in the pheromone blend, males did not discriminate between females from their own population and those from other populations in laboratory wind tunnel experiments. oup.com

Minor Components and Their Role in Interspecific Recognition

While major pheromone components like this compound are crucial for long-range attraction, minor components often play a vital role in fine-tuning the signal for species recognition and reproductive isolation.

In the moth Heliothis subflexa, this compound acts as a dual-function component. It enhances the attraction of conspecific males while simultaneously inhibiting the attraction of males of the closely related species Heliothis virescens. scispace.comuva.nl This demonstrates how a single compound can play a critical role in preventing interspecific mating.

For the diamondback moth, Plutella xylostella, the addition of (Z)-11-hexadecen-1-ol as a minor component to the primary blend of (Z)-11-hexadecenal and this compound enhances male attraction. nih.govjst.go.jp In a Korean population, (Z)-9-tetradecenyl acetate was also identified as a minor component that elicited an EAG response, suggesting it affects the activity of the major pheromone components. bohrium.com

In the case of two sympatric Spodoptera species, S. exigua and S. litura, minor components are key to behavioral isolation. nih.gov Both species use (Z,E)-9,12-tetradecadienyl acetate, but S. exigua has two specific components, (Z)-9-tetradecen-1-ol and this compound, while S. litura has the specific component (Z,E)-9,11-tetradecadienyl acetate. nih.gov In field tests, the specific components of S. exigua strongly inhibited the attraction of S. litura males to their own pheromone, and vice versa. nih.gov

The lightbrown apple moth, Epiphyas postvittana, provides another example where minor components modulate the behavioral response. The addition of two minor components, (E)-11-tetradecen-1-ol and (E)-11-hexadecenyl acetate, to the primary two-component pheromone blend was found to mitigate the inhibitory effect of the antagonist (Z)-11-tetradecenyl acetate at low concentrations. nzpps.orgnzpps.org

Interactions with Other Semiochemicals

The chemical communication landscape for an insect is complex, and the response to a sex pheromone like this compound can be influenced by a variety of other chemical signals, or semiochemicals, in the environment. These can include compounds from host plants, non-host plants, and even the pheromones of other insect species.

In the diamondback moth, Plutella xylostella, the response to its sex pheromone, which includes this compound, is significantly enhanced by the presence of host plant volatiles. The addition of allyl isothiocyanate, a characteristic compound of cruciferous plants, to a pheromone lure significantly increases the capture of male moths. nih.gov Conversely, volatiles from non-host plants can inhibit the response to the sex pheromone. semanticscholar.org

For the European corn borer, Ostrinia nubilalis, the presence of the sex pheromone from the Mediterranean corn borer, Sesamia nonagrioides, leads to a significant reduction in male capture. nih.gov The pheromone of S. nonagrioides contains this compound as its major component, along with minor components including (Z)-11-hexadecenal. nih.gov It is this minor component, (Z)-11-hexadecenal, that acts as a potent antagonist to the behavioral response of O. nubilalis males, even at a concentration of 1% in the lure. nih.gov

In the case of the darksided cutworm, Euxoa messoria, the addition of (Z)-11-hexadecenal to the pheromone blend not only has a synergistic effect on attracting conspecific males but also inhibits the attraction of a non-target species, Helotropha reniformis. nih.gov This demonstrates how a single compound can mediate both intraspecific and interspecific interactions.

The interaction between plant volatiles and pheromones is also seen in the black cutworm, Agrotis ipsilon. The floral volatile heptanal (B48729) has been shown to alter the response of pheromone-sensitive neurons in the male moth's brain to different ratios of the pheromone components, which include this compound. researchgate.net This suggests that the background odor environment can directly impact the perception and processing of the sex pheromone signal.

Plant Semiochemicals and Their Modulatory Effects

The efficacy of this compound as a sex pheromone is not solely dependent on its presence but can be significantly influenced by the chemical landscape of the surrounding flora. Plant volatiles can act as synergists, enhancing the attraction of male moths to the pheromone plume. For instance, in certain moth species, the response to a pheromone blend containing this compound is heightened in the presence of specific green leaf volatiles or floral scents. mdpi.comamazonaws.com This synergy is ecologically advantageous as it helps male moths locate females that are on or near a suitable host plant for their offspring.

Research has shown that host plant volatiles can increase the sensitivity of male insects' antennal receptors to pheromone components, including this compound. mdpi.com For example, studies on the European grape berry moth, Eupoecilia ambiguella, have demonstrated that plant volatiles enhance the male's response to the sex pheromone. amazonaws.com Similarly, in the case of the rice stem borer, Chilo suppressalis, certain plant-produced compounds can make the pheromone, which includes this compound, more attractive. nih.gov The interaction between plant volatiles and insect pheromones is a critical aspect of chemical ecology, shaping the reproductive success of herbivorous insects. amazonaws.com

Conversely, some plant compounds can have an inhibitory effect on the response to this compound, potentially as a plant defense mechanism or as a means for non-host plants to avoid herbivory. The specific blend of plant volatiles can therefore modulate the communication channel of insects using this pheromone, either amplifying or dampening the signal.

| Plant Volatile Type | Effect on this compound Activity | Example Insect Species |

| Green Leaf Volatiles | Synergistic | Plutella xylostella amazonaws.com |

| Floral Scents | Synergistic | Generalist Moths |

| Host Plant Specific Volatiles | Synergistic | Eupoecilia ambiguella amazonaws.com |

| Non-Host Plant Volatiles | Inhibitory | Various |

Kairomonal Activity and Predator/Parasitoid Attraction

This compound, while serving as a sex pheromone for many moth species, is also exploited by their natural enemies as a kairomone—a chemical signal that benefits the receiver at the expense of the emitter. This "eavesdropping" by predators and parasitoids is a crucial element in the biological control of pest insects. frontiersin.orgcirad.fr

One of the most well-documented examples of this phenomenon is the attraction of egg parasitoids of the genus Trichogramma to the sex pheromones of their hosts. researchgate.net For instance, the egg parasitoid Trichogramma chilonis is highly attracted to this compound, a key component of the sex pheromone of its host, the Oriental tobacco budworm, Helicoverpa assulta. researchgate.net This attraction allows the parasitoid to locate areas where host moths are mating and laying eggs, thereby increasing its reproductive success. researchgate.net Laboratory and field studies have consistently demonstrated that traps baited with synthetic this compound can effectively attract Trichogramma species. researchgate.net

The kairomonal effect of this compound is not limited to parasitoids. Some predatory insects have also been shown to be attracted to this compound, using it as a cue to locate their prey. For example, certain species of predatory bugs and beetles may be drawn to the pheromone, anticipating the presence of adult moths or their larvae. The bolas spider, Mastophora hutchinsoni, provides a fascinating case of aggressive mimicry, producing a blend of chemicals that includes this compound to lure male moths of its prey species, the bronzed cutworm, Nephelodes minians, to their doom. nih.govpnas.org

| Natural Enemy | Type | Host/Prey Species | Role of this compound |

| Trichogramma chilonis | Parasitoid | Helicoverpa assulta researchgate.net | Kairomone (Host Location) |

| Trichogramma spp. | Parasitoid | Various Lepidoptera | Kairomone (Host Location) |

| Mastophora hutchinsoni | Predator | Nephelodes minians nih.gov | Allomone (Prey Luring) |

Ecological Implications of Pheromone Polymorphism

Pheromone polymorphism, the variation in the chemical composition of sex pheromones within a single species, has profound ecological implications, particularly in the context of reproductive isolation and speciation. bohrium.com When this compound is a component of a multi-component pheromone blend, variations in its relative proportion can lead to the formation of distinct "pheromone strains" or "races." scispace.com

A classic example of this is seen in the European corn borer, Ostrinia nubilalis, which exists as two distinct pheromone strains (Z and E) that use different isomeric blends of tetradecenyl acetate. While this compound is not a primary component for this specific species, the principles of pheromone polymorphism it demonstrates are widely applicable. uliege.be In species where this compound is a key component, such as certain Heliothis and Helicoverpa species, geographic variation in the pheromone blend has been observed. bohrium.comscispace.com

This variation can arise from several ecological pressures. For instance, in areas where two closely related species that use similar pheromone components co-occur, there can be selection pressure to alter the pheromone blend to avoid cross-attraction and hybridization. In Heliothis subflexa, the amount of this compound in the female's pheromone blend can vary depending on the presence of the closely related species Heliothis virescens. scispace.com This plasticity in pheromone production suggests an adaptive response to the local insect community. scispace.com

Pheromone polymorphism can also be influenced by host plant associations. Different host plants may emit distinct volatile profiles that favor the efficacy of a particular pheromone blend, leading to divergent selection on the pheromone communication system of the insects that feed on them. Over time, this can contribute to the ecological divergence of populations and may ultimately lead to the formation of new species. The study of pheromone polymorphism in insects that utilize this compound provides valuable insights into the evolutionary processes that shape biodiversity. bohrium.com

Neurobiology of Olfaction and Z 11 Hexadecenyl Acetate Perception

Peripheral Olfactory System: Antennal Structure and Sensilla Types

Insects perceive odors through specialized sensory organs, primarily the antennae. researchgate.net These appendages are covered in microscopic, hair-like structures called sensilla, which house the olfactory receptor neurons (ORNs). researchgate.netlu.se The diversity in antennal morphology and sensilla types across insect species reflects the various ecological niches and communication strategies employed. researchgate.netmdpi.comnih.govtandfonline.com For instance, male moths often possess more elaborate antennae than females to maximize the capture of female-emitted sex pheromones. mdpi.com

Sensilla are classified based on their morphology and wall structure, with common types including trichodea, basiconica, coeloconica, and auricillica. lu.senih.gov Olfactory sensilla are characterized by the presence of pores in their cuticle, which allow odor molecules to enter and interact with the dendrites of the ORNs within. lu.se In many moth species, long trichoid sensilla are particularly important for detecting sex pheromones. nih.govfrontiersin.org

Single Sensillum Recording (SSR) for Response Profiling

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to investigate the responses of individual ORNs housed within a single sensillum to specific odorants. nih.govnih.gov This method allows researchers to create detailed response profiles for different sensilla types, revealing their tuning and specificity to various compounds.

In studies on the moth Mythimna loreyi, SSR was employed to record from 291 trichoid sensilla on male antennae. acs.org This led to the classification of four functional types of trichoid sensilla (ST-I, ST-II, ST-III, and ST-IV) based on their responses to different pheromone components and analogues. acs.org Similarly, in Mythimna separata, SSR identified four types of trichoid sensilla, each housing three neurons, with specific ORNs responding to different components of the sex pheromone blend. nih.gov For example, in Heliothis virescens and Heliothis subflexa, SSR revealed that a specific population of sensilla trichodea housed two ORNs, one tuned to (Z)-11-Hexadecenyl acetate (B1210297) and the other to (Z)-11-hexadecenol. nih.govpsu.eduresearchgate.net

Identification of Acetate-Sensitive Sensilla

Through SSR, researchers can pinpoint sensilla that are specifically sensitive to acetate compounds like (Z)-11-Hexadecenyl acetate. In the corn stalk borer, Sesamia nonagrioides, type A sensilla were found to house a neuron that responds to this compound, the major component of its sex pheromone. nih.gov In Heliothis virescens males, a specific acetate-sensitive sensillum was identified that responds to this compound, which acts as a behavioral antagonist for this species. oup.comoup.comnih.gov This same sensillum also responds to other acetate compounds that are part of the male hairpencil pheromone. oup.comoup.com

Olfactory Receptor Neurons (ORNs) and Receptor Specificity

ORNs are the primary detectors of odor molecules. Each ORN typically expresses a specific type of olfactory receptor (OR) on its dendritic membrane, which determines its response spectrum to different odorants. nih.gov The specificity of the olfactory system is therefore largely dependent on the tuning of these ORNs.

Tuning of ORNs to this compound and Analogues

Studies across various moth species have demonstrated the specific tuning of ORNs to this compound and its structural analogues.

Mythimna separata : In this species, the ORN-B in type-III trichoid sensilla is activated by the minor pheromone component this compound. nih.gov

Mythimna loreyi : The ORN-B in ST-III sensilla responds to this compound. acs.org

Heliothis virescens and Heliothis subflexa : Both species possess ORNs tuned to this compound. nih.govpsu.edu Interestingly, in H. subflexa, the neuron tuned to this acetate also shows a nearly equivalent sensitivity to (Z)-9-tetradecenal. nih.govresearchgate.net

Agrotis ipsilon : The sex pheromone blend for this moth includes this compound, and it is detected by specific ORNs. researchgate.netmdpi.compnas.orgmdpi.com

Helicoverpa armigera : For this species, this compound acts as a behavioral antagonist, and specific ORNs are responsible for its detection. nih.gov

The response of these specialized ORNs can be influenced by the presence of other compounds. For example, in Sesamia nonagrioides, the response of the this compound-sensitive neuron is inhibited by a trifluoromethyl ketone analogue. nih.gov

ORN Tuning to this compound in Various Moth Species

| Species | Sensillum Type | ORN | Response to this compound | Reference |

|---|---|---|---|---|

| Mythimna separata | Type-III Trichoid | ORN-B | Activated | nih.gov |

| Mythimna loreyi | ST-III | ORN-B | Activated | acs.org |

| Heliothis virescens | Trichodea | Acetate-tuned ORN | Activated (Antagonistic signal) | nih.govpsu.edu |

| Heliothis subflexa | Trichodea | Acetate-tuned ORN | Activated (Also responds to Z9-14:Ald) | nih.govresearchgate.net |

| Sesamia nonagrioides | Type A | Large spike ORN | Activated (Major pheromone component) | nih.gov |

| Helicoverpa armigera | - | - | Detected as a behavioral antagonist | nih.gov |

Contribution of Odorant Binding Proteins (OBPs) to Ligand Specificity

Odorant Binding Proteins (OBPs) are small, soluble proteins found in high concentrations in the sensillum lymph that surrounds the dendrites of ORNs. frontiersin.orgbiorxiv.orgianakyildiz.com They are thought to play a crucial role in the olfactory process by binding to hydrophobic odor molecules, like pheromones, and transporting them through the aqueous lymph to the olfactory receptors. ianakyildiz.comfrontiersin.orggeneticsmr.org

The binding specificity of OBPs can vary, with some being highly specific and others having a broader range. frontiersin.org This specificity is determined by the size and shape of the binding pocket and the amino acids that line it. frontiersin.org In some cases, the interaction between a specific OBP and an OR is what determines the final specificity of the neuronal response. frontiersin.org For example, competitive binding assays with Spodoptera frugiperda OBP31 (SfruOBP31) showed that it selectively binds to this compound and (Z)-9-tetradecenyl acetate, which are major components of this species' sex pheromone. mdpi.com Similarly, in Helicoverpa armigera, different pheromone binding proteins (PBPs), a subclass of OBPs, exhibit distinct binding affinities for various pheromone components, including acetates. biorxiv.org

Binding of Selected Odorant Binding Proteins (OBPs) to Acetate Pheromones

| Species | OBP | Ligand | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda | SfruOBP31 | This compound | 5.40 μM | mdpi.com |

| Spodoptera frugiperda | SfruOBP31 | (Z)-9-tetradecenyl acetate | 5.02 μM | mdpi.com |

Central Olfactory Processing: Antennal Lobe and Glomerular Organization

After detection by the ORNs, olfactory information is transmitted as electrical signals via their axons to the antennal lobe (AL), the primary olfactory center in the insect brain. nih.govnih.gov The AL is organized into distinct spherical structures of neuropil called glomeruli. nih.govd-nb.infoplos.org Each glomerulus receives input from ORNs that typically express the same type of olfactory receptor. plos.org This creates a "map" of odors in the AL, where different odors activate specific patterns of glomerular activity. d-nb.info

For sex pheromones, this processing often occurs in a specialized, male-specific region of the AL called the macroglomerular complex (MGC). nih.gov The MGC is composed of several large, identifiable glomeruli, each typically dedicated to processing information about a single component of the pheromone blend. nih.govnih.gov For instance, in hybrid Heliothis moths, neurons tuned to this compound were found to be restricted to a specific ventro-medial glomerulus within the MGC. nih.gov In Plutella xylostella, whose pheromone blend includes this compound, the MGC is also a key processing center. nih.gov The spatial organization of these glomeruli and the patterns of their activation are crucial for decoding the pheromone signal and eliciting the appropriate behavioral response. nih.govnih.gov

Macroglomerular Complex (MGC) and Glomeruli Subservience

In male moths, the primary olfactory center in the brain, the antennal lobe (AL), contains a specialized and enlarged region known as the Macroglomerular Complex (MGC). This structure is exclusively dedicated to processing sex pheromone components. Olfactory Receptor Neurons (ORNs) located in sensilla on the male's antennae, which are tuned to specific pheromone molecules, send their axons to distinct glomeruli within the MGC. This "labeled-line" system ensures that different components of a pheromone blend are processed in parallel pathways from the very first synapse.

Research has identified specific glomeruli within the MGC that are subservient to the detection of this compound.

In Heliothis subflexa and related species: Studies using single-sensillum recordings followed by neuronal staining have precisely mapped the projections of ORNs. In H. subflexa, ORNs that respond to this compound consistently project their axons to the ventromedial glomerulus of the MGC. nih.govutexas.edu Similarly, in hybrid moths from crosses between Heliothis virescens and Heliothis subflexa, neurons tuned to this compound were also localized to a ventro-medial glomerulus. nih.gov

In Heliothis virescens: For this species, this compound is not a pheromone component but rather a behavioral antagonist emitted by the closely related H. subflexa. oup.com The ORNs tuned to this specific antagonist project to a distinct glomerulus within the MGC, demonstrating that even interspecific signals are processed by this specialized complex. oup.comnih.gov

In Sesamia nonagrioides: Two distinct types of sensilla on the male antennae, Type A and Type B, house ORNs that respond to this compound, which is the major component of its sex pheromone. nih.gov These neurons converge onto glomeruli within the MGC, initiating the processing of this key attractant signal.

In Plutella xylostella (Diamondback Moth): The sex pheromone of this species is a three-component blend that includes this compound. frontiersin.orglsu.edu Its MGC also contains three distinct compartments, strongly suggesting that one of these glomeruli is dedicated to processing the this compound signal. frontiersin.org

Representation of this compound in Higher Olfactory Centers

Once the olfactory information is processed in the glomeruli of the antennal lobe, it is relayed to higher-order brain regions, including the mushroom bodies and the lateral protocerebrum, by projection neurons (PNs). frontiersin.org Each PN typically receives input from a single glomerulus, thus preserving the labeled-line code established at the periphery.

PNs originating from the glomerulus that processes this compound carry this specific signal to higher integrative centers. frontiersin.org In these areas, the information about this compound is integrated with signals from other PNs that carry information about other pheromone components or general host-plant odors. The proximity of different pheromone-processing glomeruli within the MGC, including those for attractants and antagonists, may facilitate cross-glomerular interactions. nih.gov This integration is critical for generating a unified perception of the chemical landscape and making a behavioral decision, such as initiating upwind flight towards a potential mate or avoiding an incorrect species. nih.govfrontiersin.org

For example, in heliothine moths, PNs tuned to the primary pheromone component target specific areas in the lateral horn. frontiersin.org PNs that respond to interspecific signals like this compound also project to these higher centers, where the neural signals for attraction and antagonism can be compared and integrated, ultimately shaping the final behavioral output. nih.govfrontiersin.org

Neural Mechanisms of Antagonist Detection

This compound often functions as a behavioral antagonist, particularly in species where it is not a component of the conspecific female's pheromone blend. This antagonism is a key mechanism for maintaining reproductive isolation between closely related, sympatric species.

The neural basis for this antagonism begins at the molecular level. In Heliothis virescens, a specific pheromone receptor, HvirOR14, is highly selective for this compound. lu.se The ORNs expressing this receptor are activated by the antagonist, sending a signal to a specific glomerulus in the MGC. oup.comnih.gov The activation of this "antagonist pathway" can inhibit the behavioral response to the attractive pheromone blend. oup.com For instance, the addition of this compound to the binary blend that normally elicits upwind flight in H. virescens males effectively arrests this behavior. oup.com

In some cases, the same ORN may be responsible for detecting multiple antagonist compounds. For example, in the European corn borer, Ostrinia nubilalis, the same receptor neuron that processes the antagonist (Z)-9-tetradecenyl acetate is also responsible for detecting (Z)-11-hexadecenal, another behavioral antagonist for this species. researchgate.net This suggests that antagonist pathways can be tuned to a range of structurally similar compounds.

Furthermore, studies on analogues like (Z)-11-hexadecenyl trifluoromethyl ketone have shown they can inhibit the electrical responses of ORNs to the actual pheromone, this compound. researchgate.netnih.gov This indicates that antagonism can occur at the peripheral level, potentially through competition at the receptor or through the inhibition of pheromone-degrading enzymes in the sensillar lymph.

Electrophysiological Studies: Electroantennography (EAG)

EAG Responses to this compound and Analogues

EAG studies across various moth species have demonstrated that male antennae are often highly sensitive to this compound, especially when it is a key component of the species' sex pheromone.

In Peridroma saucia (variegated cutworm), male antennae show a strong, dose-dependent EAG response to synthetic this compound, which is the major component of its pheromone. tandfonline.com

For the rice green caterpillar, Naranga aenescens, this compound is one of three main pheromone components, and it elicits a significant EAG response from the male antenna. tandfonline.com

In Orthaga achatina, males exhibit a clear EAG response to this compound, one of its identified pheromone components. researchgate.net

Conversely, in Spodoptera frugiperda (fall armyworm), while male antennae do respond to this compound, the responses are significantly smaller than those elicited by other primary components of its pheromone blend, such as (Z)-9-tetradecenyl acetate. oup.com

Studies on pheromone analogues have also yielded important insights. In Mamestra brassicae, the fluorinated analogue (Z)-11-hexadecenyl trifluoromethyl ketone elicited a poor EAG response on its own. However, when presented as a background odor, it reversibly inhibited the EAG response to the actual pheromone, this compound. researchgate.netnih.gov

The following table summarizes EAG response data from selected studies.

| Species | Compound(s) Tested | Relative EAG Response | Reference |

| Peridroma saucia | This compound (Z11-16:OAc), (Z)-9-Tetradecenyl acetate (Z9-14:OAc) | Z11-16:OAc elicited a stronger response than Z9-14:OAc at higher doses. | tandfonline.com |

| Spodoptera frugiperda | This compound (Z11-16:OAc), (Z)-9-Tetradecenyl acetate (Z9-14:Ac), and others | Z9-14:Ac evoked significantly larger EAG responses than Z11-16:OAc in males. | oup.com |

| Mamestra brassicae | This compound (Z11-16:Ac), (Z)-11-hexadecenyl trifluoromethyl ketone (Z11-16:TFMK) | Z11-16:TFMK was poorly active alone but inhibited the response to Z11-16:Ac. | researchgate.netnih.gov |

| Orthaga achatina | This compound (Z11-16:OAc), (Z)-11-hexadecenol (Z11-16:OH) | Both compounds elicited dose-dependent responses, with Z11-16:OH showing a slightly higher response at the highest dose. | researchgate.net |

Correlation between EAG Activity and Behavioral Responses

While EAG provides a valuable measure of peripheral sensitivity, a strong EAG response does not always translate directly to behavioral attraction. The ultimate behavioral response is determined by the central processing of signals from all relevant ORNs.

Predictor of Attraction: In many cases, compounds that elicit strong EAG activity are indeed key behavioral attractants. For Peridroma saucia, both this compound and (Z)-9-tetradecenyl acetate elicited EAG responses, and a blend of these two compounds was highly attractive to males in field traps. tandfonline.com

EAG Activity of Antagonists: Conversely, compounds that act as behavioral antagonists can also elicit significant EAG responses. In the lightbrown apple moth, Epiphyas postvittana, several compounds that were not part of the natural pheromone blend produced strong EAG signals in males. However, in field tests, seven of these EAG-active compounds significantly reduced male attraction to the pheromone-baited traps, acting as behavioral antagonists. bohrium.com This demonstrates that the male olfactory system is finely tuned to detect and respond to heterospecific signals to avoid unproductive mating attempts.

Discrepancies between EAG and Behavior: The correlation can be complex. In Mamestra brassicae, the analogue (Z)-11-hexadecenyl trifluoromethyl ketone showed very low EAG activity and was not behaviorally active on its own. Yet, it proved to be a potent behavioral inhibitor, significantly reducing the male's response to the main pheromone component, this compound. nih.gov This highlights that some compounds may exert their influence through mechanisms not fully captured by a simple EAG amplitude measurement, such as the inhibition of pheromone processing at the periphery. Similarly, in the tomato fruit borer, Neoleucinodes elegantalis, several compounds, including acetates, were identified and showed EAG activity. However, field tests revealed that an alcohol, (E)-11-hexadecenol, was the primary attractant, and its Z-isomer acted as an inhibitor, underscoring that central processing ultimately dictates the behavioral outcome. nih.gov

These findings collectively illustrate that while EAG is a powerful tool for identifying potentially active compounds, behavioral assays are essential to determine their functional role as attractants, synergists, or antagonists.

Advanced Synthesis and Analytical Methodologies for Z 11 Hexadecenyl Acetate Research

Chemical Synthesis Approaches

The synthesis of (Z)-11-Hexadecenyl acetate (B1210297) and its analogs is a key area of research, enabling the production of this semiochemical for various applications.

Stereospecific Synthesis Methods (e.g., from 1,5-Cyclooctadiene)

A notable stereospecific synthesis of (Z)-11-Hexadecenyl acetate has been achieved starting from 1,5-cyclooctadiene. scispace.com This method ensures the correct (Z)-configuration of the double bond, which is critical for its biological activity. The process involves the selective ozonolysis of 1-methyl-1Z,5Z-cyclooctadiene, leading to a new and stereospecific pathway for creating (Z)-alkenyl-1-acetates. pherobase.com Another approach utilizes the difunctionalized intermediate ethyl (Z)-8-oxo-4-octenoate, which is also prepared from (Z,Z)-1,5-cyclooctadiene. researchgate.net

A new method has been described for the stereospecific synthesis of six sex pheromone components of the rice leaffolder moth, including this compound, from the readily available 1,5-cyclooctadiene. scispace.com The key step in this synthesis is the introduction of a pure (Z)-double bond into the molecules. scispace.com The starting material, cis-1,8-oct-4-en-diol, which has a 100% (Z)-configuration, is prepared stereospecifically from 1,5-cyclooctadiene. scispace.com

Divergent Synthetic Strategies

Divergent synthetic strategies offer an efficient way to produce multiple related compounds from a common intermediate. Researchers have developed a concise and divergent synthesis for the sex pheromone components of the diamondback moth, Plutella xylostella, which includes this compound, (Z)-11-hexadecenal, and (Z)-11-hexadecenol. bohrium.comscispace.comscielo.edu.uyuchile.clscielo.edu.uy This approach is valuable for preparing these compounds in sufficient quantities for field tests. bohrium.comscispace.comscielo.edu.uyuchile.clscielo.edu.uy

The synthesis of (Z)-11-hexadecenol, a precursor to the acetate, starts with the commercially available 11-bromo-1-undecanol. scielo.edu.uy This is converted to the corresponding phosphonium (B103445) salt, which then undergoes a Wittig reaction with valeraldehyde (B50692) to yield (Z)-11-hexadecenol with an 82% yield for the two steps. scielo.edu.uy Subsequent acetylation of (Z)-11-hexadecenol with acetic anhydride (B1165640) provides this compound in a high yield of 90%. scispace.comscielo.edu.uy The final component, (Z)-11-hexadecenal, is obtained by the oxidation of (Z)-11-hexadecenol using pyridinium (B92312) chlorochromate, with a 70% yield. scispace.comscielo.edu.uy

Preparation of Pheromone Analogues and Inhibitors

The synthesis of analogues and inhibitors of this compound is crucial for studying pheromone perception and for developing pest control methods based on communication disruption.

Halogenated analogues, particularly fluoroacetate (B1212596) derivatives, have shown notable electroantennogram (EAG) activity and can act as competitive inhibitors of antennal esterases. researchgate.net For instance, fluoroacetate analogues of this compound displayed significant EAG activity in the corn stalk borer, Sesamia nonagrioides, while chloro- and bromoacetate (B1195939) analogues had lower responses. researchgate.net The trifluoromethyl ketone analogue, (Z)-11-hexadecenyl trifluoromethyl ketone (Z11-16:TFMK), has been investigated as an inhibitor. While it shows poor EAG activity on its own, it can reversibly inhibit the EAG response to the natural pheromone. researchgate.net In field studies, this analogue has been shown to significantly decrease male moth catches when mixed with the pheromone. researchgate.net

Other modifications include the substitution of the acetate group with an aldehyde, which can create potent antagonists. annualreviews.org Formate and propionate (B1217596) analogues have also been synthesized; in some species, they inhibit attraction, while in others, they can elicit a response. annualreviews.org

Analytical Techniques for Identification and Quantification

Accurate identification and quantification of this compound in complex biological samples are essential for understanding its role in insect communication.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Gland Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of pheromone gland extracts. It allows for the separation and identification of volatile compounds. In numerous studies, GC-MS has been used to identify this compound as a pheromone component in various moth species.

For example, in the jasmine bud borer, Trichophysetis cretacea, GC-MS analysis of pheromone gland extracts identified this compound, along with (Z)-11-hexadecenal and (Z)-11-hexadecenol. nih.govoup.combioone.org Similarly, in the variegated cutworm, Peridroma saucia, GC-MS analysis of pheromone extracts, both untreated and treated with dimethyl disulfide, confirmed the major component to be this compound. scispace.com In the lesser cornstalk borer, Elasmopalpus lignosellus, GC-MS was used to identify this compound and (Z)-9-hexadecenyl acetate in gland extracts. ufv.br

The following table summarizes the findings from GC-MS analyses of pheromone gland extracts from different moth species.

| Species | Other Components Identified with this compound |

| Trichophysetis cretacea | (Z)-11-hexadecenal, (Z)-11-hexadecenol nih.govoup.combioone.org |

| Peridroma saucia | (Z)-9-tetradecenyl acetate scispace.com |